molecular formula C6H8N2OS B15486672 2-Methoxy-4-methylsulfanyl-pyrimidine CAS No. 13208-17-8

2-Methoxy-4-methylsulfanyl-pyrimidine

Cat. No.: B15486672
CAS No.: 13208-17-8
M. Wt: 156.21 g/mol
InChI Key: QSCQCMDXSMIMOL-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylsulfanyl-pyrimidine is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This pyrimidine derivative is characterized by a methoxy group and a methylsulfanyl group attached to its core ring structure, contributing to specific physicochemical properties such as a topological polar surface area of 60.3 Ų . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. As a building block in organic synthesis, it serves as a versatile precursor for the development of more complex molecules, particularly in medicinal chemistry and materials science. Its molecular structure makes it a valuable intermediate for constructing compounds with potential biological activity. Researchers can utilize this chemical for method development, chemical synthesis, and other laboratory R&D applications. Always refer to the safety data sheet prior to use.

Properties

CAS No.

13208-17-8

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-methoxy-4-methylsulfanylpyrimidine

InChI

InChI=1S/C6H8N2OS/c1-9-6-7-4-3-5(8-6)10-2/h3-4H,1-2H3

InChI Key

QSCQCMDXSMIMOL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=N1)SC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing sulfonyl group in 4-Methyl-2-(methylsulfonyl)pyrimidine .

Structural and Crystallographic Features

  • Planarity and Bond Lengths: In 6-Methylsulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one, the bicyclic core exhibits coplanarity (maximum deviation: 0.143 Å) and localized double bonds (N1–C2: 1.298 Å; C3–C4: 1.351 Å) . Similar planarity is expected in this compound, favoring π-π stacking interactions.
  • Hydrogen Bonding :

    • Compounds like 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-dihydropyrimidine form centrosymmetric dimers via N–H···O hydrogen bonds, a feature critical for crystal packing and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-methylsulfanyl-pyrimidine, and how can reaction conditions be optimized for yield improvement?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, starting with 4-chloro-6-methoxy-2-(methylthio)pyrimidine (PubChem CID: FNYLFWGITLMOHA-UHFFFAOYSA-N), substitution reactions using thiol-containing reagents under controlled pH (7–9) and temperature (60–80°C) can introduce functional groups . Catalysts like triethylamine or DMF can enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
  • Optimization : Yield improvements require monitoring reaction kinetics using HPLC or TLC. Adjusting molar ratios (1:1.2 for nucleophile:substrate) and solvent polarity (e.g., THF vs. DCM) can reduce side products .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • NMR Analysis : 1H^1H- and 13C^{13}C-NMR are critical for verifying methoxy (-OCH3_3) and methylsulfanyl (-SCH3_3) groups. For example, the methoxy proton appears as a singlet near δ 3.9 ppm, while methylsulfanyl protons resonate around δ 2.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS can confirm molecular weight (e.g., [M+H]+^+ at m/z 187.04) and detect isotopic patterns for sulfur atoms .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Safety Protocols : Use nitrile gloves, fume hoods, and sealed containers to avoid skin contact or inhalation. Contaminated waste must be segregated and disposed via certified chemical waste services .
  • Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the sulfanyl group. Desiccants like silica gel minimize hydrolytic degradation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Focus on the electrophilicity of C-4 and C-6 positions, which are reactive due to electron-withdrawing methoxy and sulfanyl groups .
  • MD Simulations : Analyze solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways using GROMACS or AMBER .

Q. How can crystallographic data from SHELX refinements resolve ambiguities in the molecular geometry of this compound derivatives?

  • Structure Solution : SHELXD or SHELXS can phase high-resolution X-ray diffraction data. For example, bond angles and torsional strain in the pyrimidine ring can be validated against calculated geometries .
  • Refinement : SHELXL refines anisotropic displacement parameters (ADPs) to detect disorder in methylsulfanyl groups. Twinning parameters (e.g., BASF) resolve overlapping reflections in low-symmetry crystals .

Q. What strategies are recommended for analyzing contradictory biological activity data observed in different assay systems for sulfanyl-pyrimidine derivatives?

  • Data Reconciliation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For instance, discrepancies in IC50_{50} values may arise from differential membrane permeability or off-target effects .
  • Meta-Analysis : Apply statistical tools (e.g., PCA or hierarchical clustering) to identify assay-specific variables (pH, serum proteins) that modulate activity .

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